molecular formula C12H15BI2O3 B8020281 2,4-Diiodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

2,4-Diiodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B8020281
M. Wt: 471.87 g/mol
InChI Key: NLLLRYGYSHUXHO-UHFFFAOYSA-N
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Description

2,4-Diiodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: is a complex organic compound that features both iodine and boron atoms within its structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of iodine atoms makes it a valuable intermediate in the synthesis of more complex molecules, while the boron-containing dioxaborolane group is often used in Suzuki coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diiodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves multiple steps, starting from simpler precursorsThe reaction conditions often require the use of iodine and a suitable oxidizing agent to achieve the iodination, while the dioxaborolane group can be introduced using a boronic ester and a palladium catalyst under Suzuki coupling conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust and scalable catalysts and reagents to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Diiodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenol derivatives .

Scientific Research Applications

2,4-Diiodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Diiodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to participate in various chemical reactions due to the presence of reactive iodine and boron atoms. The iodine atoms can undergo electrophilic substitution reactions, while the boron-containing dioxaborolane group can participate in Suzuki coupling reactions. These reactions enable the compound to form new carbon-carbon bonds and introduce functional groups into organic molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

Uniqueness

Compared to similar compounds, 2,4-Diiodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the presence of two iodine atoms, which enhance its reactivity and versatility in chemical synthesis. The combination of iodine and boron within the same molecule allows for a broader range of chemical transformations and applications .

Properties

IUPAC Name

2,4-diiodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BI2O3/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)9(15)6-8(7)14/h5-6,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLLRYGYSHUXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BI2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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